molecular formula C14H17NO5 B15024414 2-[(4-Carboxyhexanoyl)amino]benzoic acid

2-[(4-Carboxyhexanoyl)amino]benzoic acid

Katalognummer: B15024414
Molekulargewicht: 279.29 g/mol
InChI-Schlüssel: ILSAJUYHQUYCCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Carboxy-4-ethylbutanamido)benzoic acid is an organic compound with a complex structure that includes both carboxylic acid and amide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-carboxy-4-ethylbutanamido)benzoic acid typically involves multi-step organic reactions. One common method includes the amidation of a benzoic acid derivative with an appropriate amine, followed by carboxylation. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Carboxy-4-ethylbutanamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the carboxylic acid group to an alcohol.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Wissenschaftliche Forschungsanwendungen

2-(4-Carboxy-4-ethylbutanamido)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-carboxy-4-ethylbutanamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the context in which the compound is used, such as inhibiting enzyme activity or binding to a receptor to trigger a cellular response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Carboxybenzoic acid
  • 4-Ethylbenzoic acid
  • 4-Aminobenzoic acid

Uniqueness

2-(4-Carboxy-4-ethylbutanamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C14H17NO5

Molekulargewicht

279.29 g/mol

IUPAC-Name

2-(4-carboxyhexanoylamino)benzoic acid

InChI

InChI=1S/C14H17NO5/c1-2-9(13(17)18)7-8-12(16)15-11-6-4-3-5-10(11)14(19)20/h3-6,9H,2,7-8H2,1H3,(H,15,16)(H,17,18)(H,19,20)

InChI-Schlüssel

ILSAJUYHQUYCCT-UHFFFAOYSA-N

Kanonische SMILES

CCC(CCC(=O)NC1=CC=CC=C1C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.